Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate
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Overview
Description
Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate is an organic compound with the molecular formula C10H20O5Si. . This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of a pentanedioate ester, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate can be synthesized through the esterification of 3-(trimethylsiloxy)pentanedioic acid with methanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . The reaction conditions often include refluxing the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 3-[(trimethylsilyl)oxy]pentanedioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester groups can undergo hydrolysis to release the corresponding acids, which can then interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-isobutylpentanedioate: This compound has a similar ester structure but with an isobutyl group instead of a trimethylsilyl group.
Dimethyl 3-hydroxyglutarate: Another similar compound with a hydroxyl group replacing the trimethylsilyl group.
Uniqueness
Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in various synthetic processes and research applications .
Properties
CAS No. |
55590-89-1 |
---|---|
Molecular Formula |
C10H20O5Si |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
dimethyl 3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C10H20O5Si/c1-13-9(11)6-8(7-10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
BMHHUWIFDYJACM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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